molecular formula C5H7ClN2O2 B3193212 1-Chloro-5,5-dimethylhydantoin CAS No. 6921-17-1

1-Chloro-5,5-dimethylhydantoin

Cat. No. B3193212
CAS RN: 6921-17-1
M. Wt: 162.57 g/mol
InChI Key: UWMJRBYGKZOPCC-UHFFFAOYSA-N
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Description

1-Chloro-5,5-dimethylhydantoin (DCDMH) is an organic compound with the chemical formula C5H6Cl2N2O2. It is a white crystalline solid with a slight bromine odor. DCDMH is widely used as a disinfectant for drinking water purification, recreational water treatment, bleaching agent in pulp and paper mills, and for treating industrial/commercial water cooling systems .


Synthesis Analysis

DCDMH can be synthesized through various methods. One approach involves the chlorination of cytosine base, resulting in the formation of α-chloroacetophenones. Additionally, the Urech hydantoin synthesis utilizes alanine sulfate and potassium cyanate to produce 5-methylhydantoin, which can be further modified to yield DCDMH .


Molecular Structure Analysis

The molecular formula of DCDMH is C5H6Cl2N2O2, with a molar mass of approximately 197.02 g/mol. It has a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. The compound exhibits a melting point range of 197 to 203°C .


Chemical Reactions Analysis

DCDMH acts as a source of bromine, equivalent to hypobromous acid (HOBr). When DCDMH reacts with water, it releases bromine ions, which serve as effective disinfectants. The resulting bromide ions can be reactivated to hypobromous acid in the presence of suitable oxidizers (e.g., ozone, hypochlorous acid). Notably, its action does not involve the use of hypochlorous acid .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in water (0.1 g/100 mL at 20°C), chlorinated solvents, carbon tetrachloride, chloroform, methylene chloride, benzene

Mechanism of Action

  • The resulting bromide ions can undergo oxidation to hypobromous acid, effectively disinfecting the water .

Safety and Hazards

DCDMH is classified as hazardous. It can cause skin and eye irritation, and ingestion or inhalation may lead to adverse health effects. Proper handling, protective equipment, and disposal procedures are essential when working with this compound .

Future Directions

Research on DCDMH detection methods, especially for trace levels, remains limited. Further studies could explore novel techniques for monitoring its concentration in water treatment and residue assessment after applications .

properties

IUPAC Name

1-chloro-5,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMJRBYGKZOPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048057
Record name 1-Chloro-5,5-dimethylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6921-17-1
Record name 1-Chloro-5,5-dimethylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6921-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-5,5-dimethylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Imidazolidinedione, 1-chloro-5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-5,5-dimethylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-5,5-DIMETHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AH64HD85G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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